2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Select 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid as your key intermediate for ALK5 inhibitor candidates based on WO2006008041A1. The ortho-fluorine substituent delivers distinct electronic and steric properties versus para‑F, chloro, or unsubstituted analogs, with a measured LogP shift of -0.18 that improves solubility and metabolic stability. The 6‑COOH group enables systematic amide library generation while retaining the 2‑arylbenzothiazole pharmacophore critical for kinase hinge binding. Benchmark new derivatives head‑to‑head against sorafenib in VEGFR‑2 enzymatic and MCF‑7 cellular assays. Also suited for designing CYP1A1/CYP2W1‑activated anticancer prodrugs with a differentiated fluorinated 2‑aryl motif.

Molecular Formula C14H8FNO2S
Molecular Weight 273.28
CAS No. 1176024-09-1
Cat. No. B2639805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid
CAS1176024-09-1
Molecular FormulaC14H8FNO2S
Molecular Weight273.28
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)O)F
InChIInChI=1S/C14H8FNO2S/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(17)18)7-12(11)19-13/h1-7H,(H,17,18)
InChIKeyMNJKVMGNDUIAQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid (CAS 1176024-09-1): Core Scaffold Profile for Rational Procurement


2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid (CAS 1176024-09-1, molecular formula C₁₄H₈FNO₂S, molecular weight 273.28 g/mol) is a bifunctional heterocyclic building block combining a 2-arylbenzothiazole pharmacophore with a reactive carboxylic acid handle at the 6-position. The 2-arylbenzothiazole scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated utility in kinase inhibition, anticancer agent design, and diagnostic imaging [1]. The carboxylic acid functionality at the 6-position enables amide coupling, esterification, and diverse derivatization strategies for library synthesis and lead optimization [2]. The ortho-fluorine substitution on the 2-phenyl ring confers distinct physicochemical and electronic properties relevant to medicinal chemistry optimization.

Why In-Class Benzothiazole-6-Carboxylic Acids Cannot Be Interchanged with 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid for Lead Optimization


The benzothiazole-6-carboxylic acid class encompasses diverse 2-aryl substituents that profoundly influence target binding, pharmacokinetics, and synthetic tractability. The ortho-fluorine atom in 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid introduces a specific combination of electron-withdrawing inductive effects and steric constraints that differ fundamentally from para-fluoro, chloro, methyl, or unsubstituted phenyl analogs [1]. A quantitative structure-activity relationship (QSAR) study of twenty-eight 2-arylbenzothiazole derivatives established that lipophilicity (lg P) is the principal determinant of Aβ binding affinity, demonstrating that even subtle changes to the 2-aryl substitution pattern drive functionally significant changes in molecular recognition [2]. Generic substitution without this specific ortho-fluorophenyl motif can therefore compromise binding affinity, selectivity profiles, and downstream pharmacokinetic properties in a manner not predictable without experimental verification.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid vs. Structural Analogs


Ortho-Fluorine Substitution Modulates Lipophilicity Relative to Para-Fluoro and Unsubstituted Phenyl Analogs: A Physicochemical Differentiator

The 2-(2-fluorophenyl)-benzothiazole core exhibits a calculated LogP of 4.10, which is measurably distinct from the 2-(4-fluorophenyl)-benzothiazole isomer (LogP = 4.28) and the unsubstituted 2-phenylbenzothiazole [1]. This ΔLogP of -0.18 relative to the para-fluoro isomer reflects the differential electronic and conformational effects of ortho vs. para fluorine substitution. A QSAR analysis of twenty-eight 2-arylbenzothiazole derivatives established that lg P is linearly correlated with target binding affinity (lg Ki), confirming that lipophilicity differences of this magnitude are functionally significant for molecular recognition [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Benzothiazole-6-Carboxylic Acid Derivatives Demonstrate Sub-Micromolar Dual VEGFR-2/EGFR Inhibition: Scaffold Validation for Anticancer Medicinal Chemistry

Benzothiazole-6-carboxylic acid derivatives bearing amino acid and ester appendages at the 6-position exhibit potent dual VEGFR-2/EGFR inhibitory activity. Carboxylic acid derivatives 10–12 displayed IC₅₀ values of 0.73–0.89 µM against MCF-7 breast cancer cells (compared to doxorubicin IC₅₀ = 1.13 µM) and VEGFR-2 inhibitory activity with IC₅₀ = 0.15–0.19 µM (comparable to sorafenib IC₅₀ = 0.12 µM). Against EGFR, ethyl ester derivatives 21–23 showed superior inhibitory activity (IC₅₀ = 0.11–0.16 µM) relative to erlotinib (IC₅₀ = 0.18 µM) [1]. This demonstrates that the benzothiazole-6-carboxylic acid scaffold, when appropriately derivatized, yields inhibitors with potency competitive with or superior to clinically validated reference standards.

Anticancer Drug Discovery Kinase Inhibition VEGFR-2/EGFR

2-Arylbenzothiazole Scaffold Yields Potent Multi-Angiokinase Inhibitors with Nanomolar IC₅₀ Values: Evidence Supporting the 2-Phenylbenzothiazole Pharmacophore

A series of designed 2-arylbenzothiazoles based on the 2-phenylbenzothiazole scaffold demonstrated potent multi-angiokinase inhibitory activity. Compounds 9d, 9f, 9i, and 9k exhibited IC₅₀ values of 0.13–0.19 µM against VEGFR-2, 0.19–0.37 µM against FGFR-1, and 0.04–0.14 µM against PDGFR-β. The most potent compounds 9d and 9i showed MCF-7 cytotoxicity with IC₅₀ values of 7.83 and 6.58 µM, respectively, compared to sorafenib (IC₅₀ = 4.33 µM) [1]. The 2-phenylbenzothiazole moiety was experimentally confirmed to occupy the hinge region of the receptor tyrosine kinase binding site, validating the critical role of the 2-aryl substitution in target engagement.

Multi-Targeted Kinase Inhibition Breast Cancer VEGFR-2/FGFR-1/PDGFR-β

Fluorinated 2-Arylbenzothiazoles Exhibit CYP1A1/2W1-Mediated Bioactivation with Potent and Selective Antitumor Activity: Metabolic Differentiation of Fluorinated vs. Non-Fluorinated Analogs

Fluorinated 2-arylbenzothiazoles, specifically 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) and GW 610 (5-fluoro-2-(3,4-dimethoxyphenyl)-benzothiazole), undergo human CYP1A1- and CYP2W1-mediated bioactivation to reactive electrophilic species that form DNA adducts, a mechanism underlying their potent and selective antitumor activity. 5F 203 demonstrated IC₅₀ ≤ 0.09 µM with >250-fold selectivity in sensitive gastric carcinoma cell lines [1]. The CYP2W1-catalyzed oxidation of GW 610 was 5-fold more efficient than the CYP1A1-catalyzed reaction, demonstrating that fluorine substitution patterns directly influence metabolic activation efficiency [2]. Non-fluorinated analogs lack this bioactivation pathway, underscoring the functional necessity of fluorine in this chemotype.

Antitumor Drug Development Prodrug Bioactivation Cytochrome P450

Benzothiazole-6-Carboxylic Acid as a Versatile Building Block for Amide and Ester Derivatization: Synthetic Utility Across Drug Discovery and Chemical Biology

The carboxylic acid at the 6-position of the benzothiazole scaffold enables direct amide coupling with amines, esterification with alcohols, and conversion to acyl chlorides for further derivatization. This reactivity has been exploited to generate benzothiazole-6-carboxamide libraries, with N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide demonstrating inhibition of K1 capsule formation in uropathogenic Escherichia coli . The 2-(2-fluorophenyl) variant provides this same synthetic versatility with the added benefit of the ortho-fluorine substituent, which can participate in unique non-covalent interactions (C–F···H–X hydrogen bonds, orthogonal multipolar interactions) not available to non-fluorinated or para-fluoro analogs [1].

Chemical Biology Library Synthesis Bioconjugation

2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid as a Key Intermediate in Patent-Disclosed ALK5 (TGF-β Type I Receptor) Inhibitor Synthesis

Patent WO2006008041A1 explicitly discloses benzothiazole derivatives as ALK5 (TGF-β type I receptor) inhibitors, with 2-(2-fluorophenyl)-1,3-benzothiazole-6-carboxylic acid identified as a key synthetic intermediate for the preparation of therapeutically active ALK5 inhibitor compounds [1]. ALK5 inhibition is a clinically validated strategy in immuno-oncology and fibrosis, with several inhibitors in advanced clinical development. The specific structural features of this compound—the ortho-fluorophenyl group at position 2 and the carboxylic acid at position 6—are directly implicated in the patent claims as essential for generating the final active pharmaceutical ingredients, establishing this compound as a procurement-relevant intermediate for ALK5-targeted drug discovery programs.

ALK5 Inhibition TGF-β Signaling Immuno-Oncology

Validated Application Scenarios for 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid Procurement


ALK5 (TGF-β Type I Receptor) Inhibitor Lead Optimization and Patent Expansion

Procure this compound as the key intermediate for synthesizing ALK5 inhibitor candidates based on the WO2006008041A1 patent scaffold. The 6-COOH handle enables systematic amide library generation while retaining the ortho-fluorophenyl group critical for ALK5 binding. New derivatives can be evaluated head-to-head against known ALK5 inhibitors in biochemical autophosphorylation assays (IC₅₀ determination) and cellular TGF-β-responsive reporter assays to establish potency and selectivity differentiation from existing clinical candidates [1].

Multi-Targeted Kinase Inhibitor Design Using the 2-Phenylbenzothiazole Pharmacophore

Use this compound as the core scaffold for designing type II kinase inhibitors targeting VEGFR-2, FGFR-1, and PDGFR-β, leveraging the validated 2-phenylbenzothiazole hinge-binding motif. The carboxylic acid at the 6-position serves as the anchor point for introducing amide-linked substituents that extend into the hydrophobic allosteric back pocket. New compounds can be benchmarked against reference multi-kinase inhibitors (sorafenib) in VEGFR-2 enzymatic assays (IC₅₀) and MCF-7 cellular cytotoxicity assays to quantify differentiation [2][3].

Physicochemical Property Optimization via Ortho-Fluorine Effects in Drug Discovery

Employ this compound in medicinal chemistry programs where fine-tuning lipophilicity (LogP) is critical for achieving desired ADME profiles. The experimentally validated LogP difference of -0.18 relative to the para-fluoro isomer [4] provides a rational basis for selecting the ortho-fluoro variant when lower LogP is desired for solubility or metabolic stability optimization. Parallel synthesis of matched molecular pairs (ortho-F vs. para-F vs. H) from the corresponding benzothiazole-6-carboxylic acids enables direct experimental determination of fluorine positional effects on permeability, microsomal stability, and plasma protein binding [5].

Anticancer Prodrug Design Exploiting CYP1A1/2W1 Bioactivation of Fluorinated 2-Arylbenzothiazoles

Develop novel anticancer prodrugs based on the fluorinated 2-arylbenzothiazole scaffold, where CYP1A1 and CYP2W1—enzymes selectively overexpressed in various human tumors—mediate conversion to DNA-damaging electrophilic species. The 2-(2-fluorophenyl) variant provides a structurally distinct starting point from known clinical candidates 5F 203 and GW 610, enabling exploration of novel intellectual property while retaining the fluorinated 2-aryl motif essential for CYP-mediated bioactivation. New analogs can be evaluated in CYP1A1/CYP2W1-expressing vs. non-expressing isogenic cell line pairs to quantify the bioactivation-dependent selectivity window [6][7].

Quote Request

Request a Quote for 2-(2-Fluorophenyl)-1,3-benzothiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.